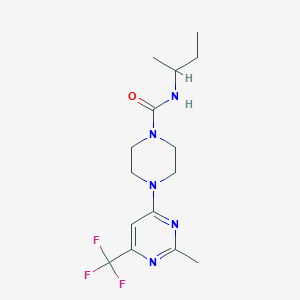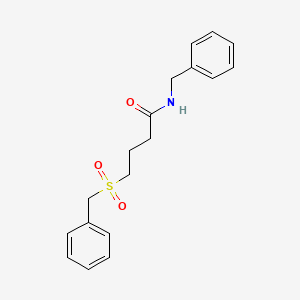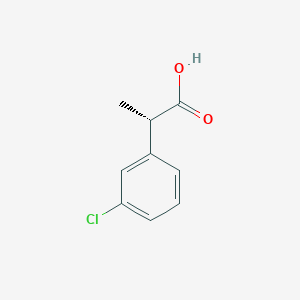
1-(1-(3-甲氧基苯基)-5-氧代吡咯烷-3-基)-3-(4-(三氟甲氧基)苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the reaction of an aryl isocyanate with an amine. In the context of the provided papers, different synthetic routes have been employed to obtain the desired urea derivatives. For instance, one paper describes a one-step synthesis involving a carbonylation reaction with triphosgene, followed by the addition of an aniline derivative to the generated aryl isocyanate, yielding the final product with a high yield . Another paper details the synthesis of urea derivatives by reacting arylisocyanates or arylisothiocyanates with a pyrimidinone derivative . These methods highlight the versatility and efficiency of synthesizing diaryl urea derivatives.
Molecular Structure Analysis
The molecular structure of diaryl urea derivatives is characterized by the presence of an aryl group attached to a urea moiety, which is further linked to another aryl or heteroaryl group. The structure-activity relationship (SAR) analysis is crucial in understanding the interaction of these compounds with biological targets. For example, the substitution pattern on the phenyl rings, such as the presence of methoxy or trifluoromethoxy groups, can significantly influence the biological activity of these compounds . The molecular structures are confirmed using various spectroscopic techniques, including FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry .
Chemical Reactions Analysis
The chemical reactivity of diaryl urea derivatives is influenced by the substituents on the phenyl rings and the nature of the urea linkage. These compounds can undergo various chemical reactions, such as substitution or addition reactions, depending on the functional groups present. The papers do not provide specific details on the chemical reactions these compounds undergo, but the synthesis methods suggest that the urea moiety is reactive towards nucleophilic attack by amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect these properties. The papers provided do not explicitly discuss the physical properties of the specific compound . However, quantum chemical calculations, such as DFT/B3LYP, can provide insights into the electronic properties, including HOMO, LUMO, and the energy gap, which are indicative of the chemical reactivity and stability of these compounds .
科学研究应用
药物化学中的立体选择性合成
立体选择性合成在药物化学中至关重要,用于创建具有特定构型的化合物,这会显著影响其生物活性。例如,陈等人(2010 年)描述的强效 PI3 激酶抑制剂活性代谢物的合成和立体化学测定说明了立体选择性方法在开发治疗剂中的重要性。该方法涉及立体定向氢硼化和氧化还原序列以实现所需的立体化学,突出了合成生物活性分子的复杂性和精确性 (陈等人,2010 年)。
抗癌药物开发
设计和合成 1-芳基-3-[4-(吡啶-2-基甲氧基)苯基]脲衍生物以评估其对各种癌细胞系的抗增殖活性代表了另一种应用。冯等人(2020 年)证明了这些化合物表现出显着的抗增殖作用,其中一些显示出与索拉非尼等已建立的抗癌药物相当的效力。这项研究强调了脲衍生物在癌症治疗中的潜力以及发现新的抗癌药物的持续努力 (冯等人,2020 年)。
神经药理学和饮食失调
在神经药理学中,已经使用选择性拮抗剂研究了食欲素受体在强迫性食物摄入中的作用。Piccoli 等人(2012 年)探讨了各种食欲素受体拮抗剂在大鼠暴饮暴食模型中的作用,揭示了食欲素-1 受体机制的主要作用。这项研究强调了靶向食欲素受体在治疗伴有强迫症成分的饮食失调症中的治疗潜力 (Piccoli 等人,2012 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4/c1-28-16-4-2-3-14(10-16)25-11-13(9-17(25)26)24-18(27)23-12-5-7-15(8-6-12)29-19(20,21)22/h2-8,10,13H,9,11H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBFJJJDTOHUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2509595.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2509597.png)

![(E)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2509600.png)
![1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2509603.png)


![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide](/img/structure/B2509608.png)
![9-(3-chloro-4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509609.png)
![2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2509610.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2509614.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2509616.png)
![4-[(1,3-Benzoxazol-2-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2509618.png)